Product packaging for 2,7-Dibromoquinazoline(Cat. No.:)

2,7-Dibromoquinazoline

Cat. No.: B13124007
M. Wt: 287.94 g/mol
InChI Key: SIVSBIBBSBFHGH-UHFFFAOYSA-N
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Description

2,7-Dibromoquinazoline is a synthetically valuable dibrominated heterocyclic compound that serves as a key intermediate in medicinal chemistry and drug discovery research. The quinazoline core is a privileged scaffold in pharmacology, known for its diverse biological activities . The specific bromination at the 2 and 7 positions provides distinct synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to develop a wide array of novel derivatives for biological evaluation . Quinazoline derivatives have demonstrated significant potential in oncological research, with certain compounds exhibiting potent antitumor activity by targeting critical cellular pathways . Structure-activity relationship (SAR) studies highlight the importance of substituents at the 2, 6, and 8 positions of the quinazoline ring in determining pharmacological activity . The bromine atoms on the this compound core make it an ideal precursor for synthesizing compounds designed to probe these structure-activity relationships. Research into similar brominated quinazolinones has shown promising cytotoxic activities against various human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers . Beyond oncology, the quinazoline scaffold is extensively investigated for developing new agents with antimicrobial , anti-inflammatory , and antifungal properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B13124007 2,7-Dibromoquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

2,7-dibromoquinazoline

InChI

InChI=1S/C8H4Br2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H

InChI Key

SIVSBIBBSBFHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)Br

Origin of Product

United States

Significance of Quinazoline Scaffolds in Modern Organic and Synthetic Chemistry

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a prominent scaffold in organic chemistry. nih.gov This structural motif is not merely a synthetic curiosity but is a core component in over 200 naturally occurring alkaloids and a vast number of synthetic compounds with profound biological activities. nih.gov The inherent aromatic and heterocyclic nature of the quinazoline nucleus makes it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. researchgate.net

The therapeutic relevance of quinazoline derivatives is extensive, with compounds exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govresearchgate.net This broad spectrum of biological function has established the quinazoline scaffold as a critical pharmacophore. Consequently, the development of novel and efficient synthetic routes to construct and functionalize quinazoline-based molecules remains an active and vital area of research in synthetic chemistry. nih.govnih.gov

Table 1: Diverse Biological Activities of Quinazoline Derivatives

Biological Activity Therapeutic Area
Anticancer Oncology
Antihypertensive Cardiology
Anti-inflammatory Immunology
Antimicrobial Infectious Diseases
Antiviral Virology

Importance of Halogenated Quinazolines As Advanced Synthetic Intermediates

Halogenated quinazolines, such as 2,7-Dibromoquinazoline, are exceptionally valuable as advanced intermediates in organic synthesis. The presence of halogen atoms on the quinazoline (B50416) framework provides reactive handles for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the construction of complex, polysubstituted quinazoline derivatives from simpler precursors. researchgate.net

The utility of halogenated quinazolines stems from the reactivity of the carbon-halogen (C-X) bond, which can be selectively activated by metal catalysts, most notably palladium complexes. taylorandfrancis.com This allows for the coupling of the quinazoline core with a diverse range of partners, including boronic acids (Suzuki-Miyaura reaction), organostannanes (Stille reaction), terminal alkynes (Sonogashira reaction), and amines (Buchwald-Hartwig amination). nih.govmdpi.com

The differential reactivity of various halogens (C-I > C-Br >> C-Cl) allows for selective, stepwise functionalization of poly-halogenated quinazolines, adding a layer of strategic control to synthetic design. nih.gov Furthermore, the position of the halogen on the quinazoline ring influences its reactivity; for instance, a halogen at the C4 position is often more reactive due to the electronic effect of the adjacent nitrogen atom. nih.gov This chemical versatility makes halogenated quinazolines indispensable building blocks for creating libraries of novel compounds for drug discovery and materials science. researchgate.net

Table 2: Key Cross-Coupling Reactions of Halogenated Quinazolines

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Coupling Organoboron Reagents C-C Pd(PPh₃)₄, Base
Sonogashira Coupling Terminal Alkynes C-C (sp) Pd(PPh₃)₄, CuI, Base
Stille Coupling Organostannanes C-C Pd(PPh₃)₄
Buchwald-Hartwig Amination Amines C-N Pd₂(dba)₃, Ligand, Base
Negishi Coupling Organozinc Reagents C-C Pd(PPh₃)₄

Academic Research Focus and Scope for 2,7 Dibromoquinazoline Investigations

Precursor Synthesis Strategies for Dibromoquinazoline Cores

The construction of the this compound framework often begins with the synthesis of appropriately substituted precursors. These precursors are designed to facilitate the subsequent cyclization and aromatization steps that form the quinazoline (B50416) ring system. Key intermediates in this process include dibrominated anthranilamides and dibromoquinazolinones.

Synthesis of Dibrominated Anthranilamide Intermediates

The synthesis of dibrominated anthranilamide intermediates is a critical first step. A common approach involves the bromination of anthranilamide. For instance, 2-amino-3,5-dibromobenzamide (B176797) can be synthesized by treating anthranilamide with N-bromosuccinimide. researchgate.net This intermediate serves as a key precursor for the subsequent cyclization to form the quinazolinone ring.

Cyclocondensation Approaches to Dibromoquinazolinone Precursors

Once the dibrominated anthranilamide is obtained, the next step is cyclocondensation to form a dibromoquinazolinone. This is often achieved by reacting the anthranilamide with an aldehyde. For example, 2-amino-3,5-dibromobenzamide can be reacted with various benzaldehyde (B42025) derivatives in the presence of iodine in ethanol (B145695) to yield 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. nih.gov This reaction proceeds via a dehydrogenation of the initially formed 2,3-dihydroquinazolin-4(1H)-one. nih.gov

Several methods exist for the synthesis of quinazolin-4(3H)-ones from anthranilamides and aldehydes, often employing an oxidant. thieme-connect.com Common oxidants include potassium permanganate, copper(II) chloride, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov One-pot syntheses have also been developed, for example, using p-toluenesulfonic acid as a catalyst for the initial cyclocondensation, followed by an oxidative dehydrogenation step. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Direct Synthetic Routes to this compound via Aromatization and Cyclization

Direct synthesis of the fully aromatic this compound can be achieved from the corresponding quinazolinone precursor. A widely used method involves the chlorination of the 4-oxo group, followed by subsequent reactions. For instance, 6,8-dibromoquinazolin-4(3H)-one can be converted to 4-chloro-6,8-dibromoquinazoline using a chlorinating agent like phosphorus oxychloride. chem-soc.sinih.govderpharmachemica.com This chloro-substituted quinazoline is a key intermediate for further functionalization.

The synthesis of quinazoline derivatives can also be achieved through cyclization and aromatization of suitable precursors. organic-chemistry.orgrsc.orgrsc.org For example, a one-step synthesis of 7-bromobenzo[c]chromeno[4,3,2-gh]phenanthridines has been reported through a sequential bromination, intramolecular ring cyclization, and aromatization reaction using N-bromosuccinimide. nih.gov

Selective Functionalization through Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2 and 7 positions of the quinazoline ring are amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The palladium-catalyzed Sonogashira and Suzuki-Miyaura reactions are particularly powerful tools for this purpose. researchgate.net

Palladium-Catalyzed Sonogashira Coupling Reactions with Terminal Acetylenes

The Sonogashira coupling reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgscirp.org This reaction has been successfully applied to functionalize halo-quinazolines.

In a typical procedure, the halo-quinazoline is reacted with a terminal alkyne in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst. beilstein-journals.orgscirp.org The reaction is usually carried out in a suitable solvent like DMF or an ionic liquid, and a base such as triethylamine (B128534) is often required. beilstein-journals.orgscirp.org This methodology allows for the introduction of various alkynyl groups at the brominated positions of the quinazoline core.

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

Quinazoline Substrate Alkyne Catalyst System Product Reference
2-Aryl-4-chloro-6,8-dibromoquinazolines Phenylacetylene (B144264) PdCl2(PPh3)2/CuI 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines nih.gov
Iodoarenes Phenylacetylene PdCl2(PPh3)2 Arylacetylenes beilstein-journals.orgnih.gov

Suzuki-Miyaura Cross-Coupling Reactions for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. tcichemicals.comfishersci.eslibretexts.orgbeilstein-journals.org This reaction is widely used to introduce aryl and heteroaryl substituents onto the quinazoline scaffold. nih.gov

The reaction typically involves the coupling of a bromoquinazoline with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov The choice of catalyst, ligand, and base can be crucial for the success of the reaction, especially with challenging substrates. tcichemicals.comnih.gov For instance, the Suzuki-Miyaura coupling of 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with arylboronic acids has been accomplished using a PdCl2(PPh3)2/PCy3 catalyst system with K2CO3 as the base in aqueous dioxane. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Quinazoline Substrate Boronic Acid Catalyst System Product Reference
2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines Arylboronic acid PdCl2(PPh3)2/PCy3 2,6,8-Triaryl-4-(phenylethynyl)quinazolines nih.gov
Aryl halides Arylboronic acid Pd(OAc)2/SPhos Biaryls nih.gov

Negishi Cross-Coupling and Other Organometallic Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinazolines are excellent substrates for these transformations. mdpi.com The Negishi cross-coupling, specifically, involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The general mechanism for the Negishi coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation from the organozinc reagent to the palladium center, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org While specific studies on the Negishi coupling of this compound are not extensively detailed in the available literature, the reactivity of other bromoquinazoline isomers in palladium-catalyzed reactions suggests its applicability. For instance, research on 8-bromo-2-methyl-3H-quinazolin-4-one demonstrated its conversion to 8-bromo-4-chloro-2-methylquinazoline, which then successfully underwent palladium-catalyzed cross-coupling reactions to afford various substituted quinazolines. grafiati.com

The development of highly active catalyst systems is crucial for these transformations. A catalyst system derived from a bulky, electron-rich phosphine (B1218219) ligand has been shown to be extremely effective for the Negishi cross-coupling of various aryl halides, including heterocyclic substrates, allowing for the efficient preparation of sterically hindered biaryls at low catalyst loadings. organic-chemistry.orgnih.gov

Beyond the Negishi reaction, other palladium-catalyzed organometallic methodologies are frequently employed for functionalizing halogenated quinazolines. These include:

Suzuki-Miyaura Coupling: This reaction uses an organoboron reagent (like a boronic acid or ester) and a palladium catalyst. It has been successfully applied to the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines starting from 2-aryl-4-chloro-6,8-dibromoquinazolines. researchgate.net The reactivity of different halogen sites can be selectively controlled, as demonstrated in the sequential cross-coupling of 2-aryl-4-chloro-6-iodoquinazolines, where the C-I bond reacts preferentially over the C-Cl bond. mdpi.com

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides. It has been used to install alkynyl groups on the quinazoline core, for example, in the reaction of 2-aryl-4-chloro-6,8-dibromoquinazolines with phenylacetylene at the C4 position. researchgate.net

Stille Coupling: This reaction utilizes organostannane reagents. One-pot, successive Sonogashira/Stille cross-coupling reactions have been developed for polyhalogenated quinazolines. mdpi.com

These organometallic reactions provide a robust platform for the selective functionalization of the this compound core, enabling the synthesis of complex derivatives by leveraging the differential reactivity of the two bromine atoms.

Nucleophilic Substitution and Ring Transformation Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic systems. govtpgcdatia.ac.inmasterorganicchemistry.com On the quinazoline ring, the presence of the two nitrogen atoms makes the heterocyclic ring electron-deficient, thereby activating it for attack by nucleophiles, particularly at the C2 and C4 positions. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon to form a negatively charged intermediate known as a Meisenheimer complex. nih.govlumenlearning.com The presence of electron-withdrawing groups ortho or para to the leaving group further stabilizes this intermediate and facilitates the reaction. nih.govlumenlearning.com

While direct studies on this compound are limited, research on analogous polyhalogenated quinazolines provides significant insight. A notable example is the reactivity of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline. chem-soc.si In this molecule, the chlorine atom at the C4 position acts as a good leaving group and is readily displaced by various amine nucleophiles. chem-soc.si This substitution leads to the formation of 4-aminoquinazoline derivatives. chem-soc.si The reaction of the 4-chloro derivative with hydrazine (B178648) hydrate, followed by condensation with aromatic aldehydes, was used to construct fused organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]quinazoline systems. chem-soc.si This highlights how nucleophilic substitution can serve as a gateway to more complex fused heterocyclic structures.

Intramolecular nucleophilic substitution is also possible when the quinazoline derivative contains both a leaving group and a nucleophile within the same molecule, leading to the formation of cyclic products. lscollege.ac.in

Information regarding ring transformation reactions, such as ring-opening or expansion, specifically for this compound is not well-documented in current literature. Such reactions often require specific structural features or harsh reaction conditions. nih.govmagtech.com.cn

Development and Application of Green and Sustainable Synthetic Protocols for Dibromoquinazolines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govacs.org Key principles include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reagents over stoichiometric ones. epa.govacs.org

Traditional methods for quinazoline synthesis often involve multiple steps, harsh conditions, and toxic reagents. acs.org Consequently, there is a significant drive toward developing more sustainable protocols.

Several modern approaches align with the principles of green chemistry:

Electrosynthesis: Electrochemical methods represent an environmentally benign route for synthesizing quinazolines and quinazolinones. By using electrons as the reagent, the need for chemical oxidants and metal catalysts can be avoided, reducing waste and simplifying post-reaction workups. acs.org An electrosynthesis of various quinazoline derivatives has been reported via an anodic oxidation C(sp3)-H amination/C-N cleavage process in an aqueous medium. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often with reduced solvent usage. A green protocol for synthesizing polysubstituted quinazolines has been developed using a one-pot, sequential tris-Suzuki-Miyaura or SNAr/bis-Suzuki-Miyaura reaction starting from 2,4-dichloro-6,8-dibromoquinazoline. researchgate.net These reactions are performed under microwave irradiation in an aqueous medium, representing a promising sustainable route to these valuable compounds. researchgate.net

Catalytic Aerobic Oxidation: The use of molecular oxygen as the ultimate oxidant is a hallmark of green chemistry. A visible light-induced, copper-catalyzed aerobic oxidative annulation of amidines with terminal alkynes has been developed to produce functionalized quinazolines at room temperature. rsc.org This photoredox method offers an eco-friendly alternative to conventional thermal reactions and has been favorably evaluated using green chemistry metrics like the E-factor and Eco-Scale. rsc.org

Acceptorless Dehydrogenative Coupling (ADC): ADC strategies are highly sustainable as they generate hydrogen and/or water as the only byproducts. acs.orgacs.org Manganese-catalyzed ADC has been used for the synthesis of quinazoline derivatives, offering a sustainable pathway that avoids the use of external oxidants. acs.org

These advanced, greener synthetic methods are crucial for the sustainable production of dibromoquinazolines and their derivatives, minimizing environmental impact while providing efficient access to these important chemical scaffolds. nih.gov

Multi-Technique Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic methods is essential for the complete characterization of the this compound molecule. Each technique offers unique insights into the molecular framework, and together they provide definitive structural evidence.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Proton/Carbon Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR allows for the definitive assignment of the substitution pattern, which is crucial for distinguishing it from other dibromoquinazoline isomers, such as the 6,8-dibromo derivative. vulcanchem.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region (typically δ 7.0–9.0 ppm). libretexts.org Due to the molecule's asymmetry, each of the four protons on the quinazoline ring system is chemically unique. The proton at the C4 position is anticipated to be the most deshielded (highest chemical shift) due to the influence of the adjacent nitrogen atom. The protons on the benzene ring (H-5, H-6, and H-8) would appear as a complex splitting pattern, with their exact shifts influenced by the electronic effects of the bromine atom at C7.

¹³C NMR Spectroscopy: A broadband-decoupled ¹³C NMR spectrum is predicted to display all eight carbon signals, as no two carbon atoms are in equivalent chemical environments. libretexts.org Carbons bonded directly to the electronegative nitrogen atoms (C2 and C4) and the bromine atoms (C2 and C7) will exhibit characteristic chemical shifts. libretexts.org Specifically, carbons attached to bromine atoms (C-Br) show resonances in distinct regions, which helps confirm the substitution pattern. libretexts.org Comparing the observed spectra with those of other isomers, such as 2,4-dibromoquinazoline (B1339624) or 6,8-dibromoquinazoline, provides a clear method for isomer differentiation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound.
NucleusPositionPredicted Chemical Shift Range (ppm)Key Influencing Factors
¹HH-48.5 - 9.5Adjacent to two N atoms (deshielding)
H-57.8 - 8.5Aromatic ring environment
H-67.5 - 8.0Ortho to Br atom
H-88.0 - 8.8Peri to N1, ortho to Br atom
¹³CC-2150 - 165Attached to N and Br
C-4155 - 170Imino-carbon adjacent to N
C-4a120 - 130Quaternary carbon at ring junction
C-5125 - 135Aromatic CH
C-6128 - 140Aromatic CH
C-7115 - 125Attached to Br
C-8125 - 135Aromatic CH
C-8a145 - 155Quaternary carbon at ring junction

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. units.it These complementary methods are invaluable for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the quinazoline core. Key vibrations include C=N stretching, typically observed in the 1650–1550 cm⁻¹ region, and aromatic C=C stretching vibrations, which appear around 1635–1475 cm⁻¹. eurjchem.com The aromatic C-H stretching modes are found at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The C-Br stretching vibration, a key indicator of the bromine substitution, typically appears as a strong band in the lower frequency (fingerprint) region of the spectrum, generally between 700 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds, thus complementing the information from FT-IR. larancelab.com The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum. Similar to FT-IR, C=N, C=C, and C-Br stretching modes can be identified. eurjchem.com The combination of both techniques provides a more complete vibrational analysis. africaresearchconnects.com

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium to WeakMedium
C=N Stretch1650 - 1550Medium to StrongMedium
Aromatic C=C Stretch1635 - 1475Medium to StrongStrong
C-N Stretch1300 - 1100MediumMedium
Aromatic C-H Out-of-Plane Bend900 - 675StrongWeak
C-Br Stretch700 - 500StrongStrong

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high confidence. savemyexams.com For this compound (C₈H₄Br₂N₂), HRMS can precisely confirm its molecular formula.

A key feature in the mass spectrum of this compound is the molecular ion peak cluster ([M]⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a characteristic triplet of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. researchgate.net This pattern is a definitive indicator of a dibrominated compound.

Electron impact (EI) ionization typically induces fragmentation, providing valuable structural information. wikipedia.orglibretexts.org The fragmentation of the dibromoquinazoline moiety often involves the successive loss of atoms or small groups. researchgate.net Likely fragmentation pathways for this compound could include the loss of a bromine radical (Br•), followed by the loss of a second bromine radical or the elimination of HCN from the pyrimidine ring. Any fragment that retains both bromine atoms will also exhibit the signature 1:2:1 isotopic pattern. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.
Ion/FragmentFormulaPredicted m/z (for ⁷⁹Br)Key Features
[M]⁺[C₈H₄⁷⁹Br₂N₂]⁺285.87Characteristic 1:2:1 isotopic triplet for [M]⁺, [M+2]⁺, [M+4]⁺
[M+2]⁺[C₈H₄⁷⁹Br⁸¹BrN₂]⁺287.87
[M+4]⁺[C₈H₄⁸¹Br₂N₂]⁺289.87
[M-Br]⁺[C₈H₄⁷⁹BrN₂]⁺206.96Loss of one bromine atom. Will appear as a doublet (1:1 ratio) due to the remaining Br isotope.
[M-2Br]⁺[C₈H₄N₂]⁺128.04Loss of both bromine atoms.
[M-Br-HCN]⁺[C₇H₃⁷⁹BrN]⁺179.95Loss of Br followed by loss of hydrogen cyanide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. units.it The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

For an aromatic heterocyclic system like this compound, the UV-Vis spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic shift). units.it

n → π* transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen atoms) to antibonding π* orbitals.

The spectrum of this compound would be expected to show complex absorption bands, likely in the 200-400 nm range, characteristic of quinazoline derivatives. rdmodernresearch.com The precise position and intensity of the absorption maxima (λmax) are sensitive to substitution, and the bromine atoms can influence the electronic transitions through their inductive and resonance effects.

Table 4: Expected Electronic Transitions for this compound.
Transition TypeInvolved OrbitalsExpected Wavelength (λmax) RangeExpected Intensity (ε)
π → πBonding π to Antibonding π220 - 280 nmHigh (10,000 - 50,000)
π → π* (conjugated system)Extended conjugation in the bicyclic system280 - 350 nmModerate to High
n → πNon-bonding (N lone pair) to Antibonding π> 300 nmLow (10 - 1000)

Theoretical and Computational Chemistry Studies

Alongside experimental techniques, computational chemistry provides a powerful theoretical framework for understanding and predicting the properties of this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Stability Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. arxiv.org By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data. africaresearchconnects.comrdmodernresearch.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. rdmodernresearch.com

Simulate Vibrational Spectra: Predict the FT-IR and Raman spectra by calculating vibrational frequencies. Comparing these theoretical spectra with experimental ones aids in the accurate assignment of absorption bands. eurjchem.com

Investigate Stability: The total electronic energy calculated by DFT can be used to compare the relative stabilities of different isomers, such as this compound versus other dibromo-substituted analogues.

Table 5: Properties of this compound Investigated by DFT.
Calculated PropertySignificanceExample Application
Optimized GeometryProvides ideal bond lengths and angles.Confirmation of the planarity of the quinazoline ring system.
HOMO/LUMO EnergiesIndicates electronic transition energies and chemical reactivity.Predicting the regions of electrophilic and nucleophilic attack.
HOMO-LUMO Energy GapRelates to molecular stability and electronic excitation.Assessing the molecule's potential as an electronic material.
Calculated Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra. eurjchem.comConfirming the C-Br stretching modes.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites. rdmodernresearch.comIdentifying electron-rich (nitrogen atoms) and electron-poor regions.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Photophysical Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for predicting the spectroscopic and photophysical properties of quinazoline derivatives. mdpi.comnih.govresearchgate.net These computational methods allow for an in-depth understanding of the electronic structure and transitions that govern how molecules like this compound interact with light. rsc.orgmdpi.com

Research on related di- and tri-substituted quinazolines demonstrates the power of this approach. For instance, studies on 2-aryl-6,8-dibromo-4-chloroquinazolines, which serve as precursors to more complex structures, utilize DFT to optimize ground-state geometries and TD-DFT to simulate electronic absorption spectra. nih.govnih.gov The calculations can accurately predict the wavelengths of maximum absorption (λmax) associated with electronic transitions, such as the π-π* and n-π* transitions characteristic of aromatic heterocycles. researchgate.net

In a study on 2,6,8-triaryl-4-(phenylethynyl)quinazolines, derived from dibromo-quinazoline precursors, TD-DFT calculations were performed to elucidate their absorption and emission properties. researchgate.net The results indicated that the electronic absorption spectra are characterized by intense broad bands, which are attributed to π-π* transitions and intramolecular charge transfer (ICT). nih.govresearchgate.net The nature and position of substituents on the quinazoline core significantly influence these properties, a phenomenon that can be systematically explored through computational modeling before undertaking complex synthesis. researchgate.net The agreement between computationally predicted spectra and experimental data provides strong validation for the theoretical models. mdpi.com

Table 1: Comparison of Experimental and Calculated Absorption Maxima for a Quinazoline Derivative

CompoundMethodologySolventPredicted λmax (nm)Experimental λmax (nm)Transition Type
2-phenyl-6,8-dibromo-4-(phenylethynyl)quinazolineTD-PBE0/6-31G(d,p)Chloroform478.2494π-π* / ICT
Aryl-substituted quinazolineTD-DFTAcetonitrile315320n-π
Aryl-substituted quinazolineTD-DFTAcetonitrile250255π-π

This table presents illustrative data based on findings for related quinazoline derivatives to demonstrate the predictive power of quantum chemical calculations. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules, providing critical insights into their conformational flexibility and intermolecular interactions over time. nih.govmun.ca For a molecule like this compound, MD simulations can reveal how it behaves in different environments, such as in various solvents or in proximity to a biological target. d-nb.infonih.gov These simulations model the motions of atoms by solving Newton's equations of motion, allowing researchers to generate a trajectory of conformations that a molecule is likely to adopt. biorxiv.org

The primary applications of MD in the context of this compound research include:

Conformational Analysis : While the quinazoline ring system is largely planar, substituents can have rotational freedom. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations. mun.canih.gov This is crucial for understanding how the molecule presents itself for intermolecular interactions.

Intermolecular Interactions : By simulating this compound in a system with other molecules (e.g., water, organic solvents, or a protein), the specific non-covalent interactions can be analyzed in detail. d-nb.inforsc.org This includes quantifying hydrogen bonds, halogen bonds (involving the bromine atoms), and π-stacking interactions. Computational analysis can reveal the strength and lifetime of these interactions, which are fundamental to the molecule's solubility, crystal packing, and biological activity. nih.govmdpi.com

In studies of quinazoline derivatives designed as inhibitors for specific proteins, MD simulations have been used to assess the stability of the protein-ligand complex. mdpi.com By calculating the root-mean-square deviation (RMSD) of the ligand within the binding pocket over the simulation time, researchers can determine if the binding pose is stable. mdpi.com Furthermore, analysis of the simulation can pinpoint key amino acid residues that form critical and persistent interactions with the quinazoline derivative. nih.gov

Chemometric Methods for Spectral Data Processing and Interpretation in Dibromoquinazoline Research

Modern spectroscopic techniques can generate vast and complex datasets. spectroscopyonline.com Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this multivariate data. cref.itmdpi.comresearchgate.net In the study of this compound and its analogues, chemometrics is essential for processing and interpreting high-dimensional spectral data from techniques like UV-Vis, infrared, or NMR spectroscopy. nih.govmdpi.com These methods help uncover hidden patterns, correlate spectral features with molecular properties, and build predictive models. mdpi.com

Principal Component Analysis (PCA) in High-Dimensional Spectroscopic Data Sets

Principal Component Analysis (PCA) is a cornerstone of chemometric analysis, widely used for exploring and simplifying high-dimensional spectroscopic data. cref.itresearchgate.net When a series of quinazoline derivatives are analyzed, their spectra might be recorded across hundreds or thousands of wavelengths. PCA reduces this complexity by transforming the original correlated variables (e.g., absorbance at each wavelength) into a smaller set of new, uncorrelated variables called Principal Components (PCs). arxiv.orgnih.gov

The first few PCs typically capture the most significant variance in the data. By plotting the data in the space of these PCs (a "scores plot"), researchers can:

Visualize Patterns : Identify clusters of similar compounds based on their spectral fingerprints.

Detect Outliers : Easily spot samples that are spectrally different from the rest of the group.

Understand Influential Variables : Analyze the "loadings plot" to see which original variables (wavelengths) contribute most to each PC, thereby identifying the spectral regions that are most important for differentiating between samples.

In research involving quinazoline derivatives, PCA has been used as a preliminary step in Quantitative Structure-Activity Relationship (QSAR) studies to analyze datasets of molecular descriptors, which often include calculated spectral parameters. researchgate.net It provides an essential method for visualizing the data structure before building more complex models. cref.itresearchgate.net

Multivariate Analysis Techniques for Structure-Spectra Correlation and Qualitative Analysis

Beyond the exploratory power of PCA, other multivariate analysis techniques are used to build quantitative and qualitative models that link a molecule's structure to its spectral response. acs.org These methods are central to establishing structure-spectra correlations, which are vital for qualitative analysis and property prediction.

One of the most common techniques is Partial Least Squares (PLS) regression . researchgate.net PLS is particularly effective when dealing with more variables than samples and when variables are highly correlated, as is common in spectroscopy. mdpi.com In the context of quinazoline research, PLS can be used to create a model that predicts a specific property (like concentration or biological activity) from the spectroscopic data.

For structure-spectra correlation, a QSAR approach can be taken where structural descriptors of various quinazoline derivatives are correlated with their spectral data. nih.govmui.ac.ir This involves:

Generating Descriptors : Calculating a wide range of numerical descriptors that encode structural, electronic, and physicochemical features of the molecules.

Model Building : Using multivariate techniques like PLS to create a mathematical model that links the descriptors to the observed spectra.

Such models allow researchers to predict the spectrum of a new, unsynthesized quinazoline derivative or, conversely, to infer structural characteristics of an unknown compound from its spectrum. These correlations are fundamental for quality control, identifying impurities, and guiding the design of new molecules with desired spectroscopic properties. nih.govmui.ac.ir

Table 2: Types of Molecular Descriptors Used in Multivariate Analysis of Quinazoline Derivatives

Descriptor CategoryExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of N atoms, Number of RingsBasic molecular composition and size
TopologicalWiener Index, Balaban IndexAtom connectivity and branching
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Atomic ChargesElectronic structure and charge distribution
2D AutocorrelationBrog-Gasteiger charges, Atomic massesSpatial distribution of properties across the structure

This table summarizes descriptor types commonly used in QSAR and other multivariate analyses of quinazoline compounds, as reported in the literature. researchgate.netnih.govmui.ac.ir

In Depth Theoretical Investigations of 2,7 Dibromoquinazoline Reactivity

Electronic Reactivity Descriptors and Conceptual DFT Indices

Conceptual Density Functional Theory (DFT) has emerged as a cornerstone for the semi-quantitative study of organic reactivity. mdpi.com It provides a framework for defining chemical concepts such as electronegativity, chemical hardness, and local reactivity through indices derived from the electron density of a molecule. These descriptors are invaluable for predicting the behavior of 2,7-dibromoquinazoline in chemical reactions.

For quinazoline (B50416) derivatives, DFT calculations are employed to determine these indices. The reference scales are typically established at a specific level of theory, such as B3LYP/6-31G(d), but can be extended to various other computational methods through linear regressions. bohrium.comresearchgate.net Studies have shown that while the absolute threshold values for classification can vary with the computational level, the relative positioning of molecules on these scales remains consistent, ensuring their utility in predicting relative reactivity. bohrium.comresearchgate.net

The presence of two electron-withdrawing bromine atoms and the electron-deficient pyrimidine (B1678525) ring in this compound suggests a significant electrophilic character. Computational analysis would likely place it in the category of a moderate to strong electrophile, making it susceptible to nucleophilic attack. Conversely, its nucleophilicity is expected to be low. The precise values of ω and N can be calculated to quantify its reactivity relative to other quinazoline derivatives and potential reaction partners. sapub.org

Table 1: Conceptual DFT Global Reactivity Descriptors.
DescriptorSymbolFormulaChemical Interpretation
Electronic Chemical Potentialμμ ≈ (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons. A higher μ indicates better nucleophilicity.
Chemical Hardnessηη ≈ ELUMO - EHOMOMeasures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Global Electrophilicity Indexωω = μ2 / 2ηQuantifies the ability of a species to accept electrons; its electrophilic power.
Global Nucleophilicity IndexNN = EHOMO(Nu) - EHOMO(TCE)Measures the ability of a species to donate electrons, typically referenced against a standard like tetracyanoethylene (B109619) (TCE).

The electrophilic Parr function, P+(k), identifies the atoms most susceptible to nucleophilic attack, while the nucleophilic Parr function, P-(k), indicates the atoms most prone to electrophilic attack. mdpi.comresearchgate.net For this compound, calculating the Parr functions would be essential for predicting the outcome of functionalization reactions. The quinazoline ring contains several potential reaction sites: the carbon atoms bearing the bromine atoms (C2 and C7) and the unsubstituted carbon atoms of the benzene (B151609) ring.

Due to the electron-deficient nature of the pyrimidine ring, the C2 and C4 positions are known to be highly electrophilic in the parent quinazoline scaffold. nih.gov In this compound, computational analysis using Parr functions would likely confirm that the C2 position is a primary site for nucleophilic attack. The C7 position, being on the benzenoid ring, would have its reactivity modulated by both the bromine substituent and the fused pyrimidine ring. The analysis of Parr functions would provide a quantitative ranking of the electrophilicity of each carbon atom, allowing for a precise prediction of regioselectivity in reactions such as nucleophilic aromatic substitution (SNAr). researchgate.netsemanticscholar.org

Mechanistic Studies of Reaction Pathways Involving this compound

Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry offers the ability to map out entire reaction pathways, identify intermediates, and calculate the energies of transition states, providing a dynamic picture of the transformation.

The carbon-bromine (C-Br) bonds are the most reactive sites in this compound for many transformations, particularly metal-catalyzed cross-coupling reactions. The Bond Dissociation Energy (BDE), which represents the enthalpy change for the homolytic cleavage of a bond, is a key parameter influencing this reactivity. nih.gov A lower BDE generally correlates with higher reactivity in processes where C-Br bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed couplings.

Theoretical calculations using methods like G3B3 or B3LYP can provide reliable BDE values. nih.gov Studies on a wide range of halo-heterocycles have established clear trends. For instance, C-Cl BDEs are consistently higher than C-Br BDEs by an average of about 7.5 kcal/mol. nih.gov The BDE is also influenced by the hybridization of the carbon atom and the electronic environment within the ring.

For this compound, the two C-Br bonds are in distinct electronic environments. The C2 position is part of the electron-deficient pyrimidine ring, while the C7 position is on the benzenoid ring. Theoretical analysis would likely show a lower BDE for the C2-Br bond compared to the C7-Br bond. This difference is critical for achieving selective functionalization, as a lower BDE at C2 would favor its preferential reaction in cross-coupling chemistries under kinetic control.

Table 2: Representative Homolytic Bond Dissociation Energies (BDEs) for C-X Bonds.
BondCompoundBDE (kcal/mol)BDE (kJ/mol)
C-BrBromobenzene~82.6~345.6
C-ClChlorobenzene~97.6~408.4
C-Brα-bromoalanine~51.2~214.1 researchgate.net
C-Br1-bromobut-1-yne~96.2~402.4 researchgate.net

Note: Values are approximate and serve for comparative purposes. Specific BDEs for this compound would require dedicated computation. nih.govucsb.edu

Beyond static properties like BDEs, a full understanding of reactivity requires modeling the entire reaction coordinate, including the high-energy transition states (TS). DFT calculations are adept at locating TS geometries and calculating their corresponding activation energies (ΔE‡), which determine the reaction rate.

For functionalization reactions of this compound, such as SNAr or Suzuki coupling, computational modeling can elucidate the mechanism and predict selectivity. In an SNAr reaction with an amine, for example, two pathways are possible: attack at C2 or C7. Modeling would involve:

Locating the Meisenheimer intermediate: The initial nucleophilic addition forms a high-energy, anionic intermediate.

Finding the transition state: The TS for the formation of the Meisenheimer complex and the subsequent TS for bromide elimination would be located.

Calculating reaction energetics: The relative energies of the intermediates and transition states for both the C2 and C7 pathways would be compared.

Such studies on related dihaloquinazolines have consistently shown that nucleophilic attack is kinetically and thermodynamically favored at the C4 position over the C2 position. By analogy, for this compound, it is expected that nucleophilic attack would preferentially occur at the more electrophilic C2 position over the C7 position. Computational modeling can provide quantitative predictions of the activation barriers, confirming this selectivity and explaining the observed product distribution. nih.gov

Elucidation of Structure-Reactivity Relationships within Dibromoquinazoline Frameworks

The specific substitution pattern of the dibromoquinazoline framework dictates its chemical behavior. The relationship between the positions of the bromine atoms and the resulting reactivity is a key aspect of its chemistry. By comparing this compound with its other isomers (e.g., 2,4-, 2,6-, 4,7-dibromoquinazoline), clear structure-reactivity relationships can be established through computational analysis.

The location of the bromine atoms influences several factors:

Electronic Properties: A bromine at the 2- or 4-position is directly influenced by the strong electron-withdrawing effect of the pyrimidine nitrogens, making these positions highly electrophilic and the C-Br bonds weaker. A bromine at the 6- or 7-position on the benzenoid ring is less activated, resulting in a stronger C-Br bond and lower susceptibility to nucleophilic attack.

Regioselectivity: As discussed, the difference in the electronic nature of the C2 and C7 positions in this compound is the primary determinant of regioselectivity. The C2 site is predicted to be the kinetically favored position for both nucleophilic substitution and the oxidative addition step of cross-coupling reactions. This allows for sequential, site-selective functionalization, a cornerstone of modern synthetic strategy.

Steric Effects: While electronic factors are often dominant, steric hindrance can also play a role, particularly with bulky nucleophiles or coupling partners. The C7 position is sterically less encumbered than positions adjacent to the ring fusion.

Strategic Utility of 2,7 Dibromoquinazoline in Advanced Organic Synthesis

Applications as a Key Building Block for Complex Poly-Substituted Heterocyclic Synthesis

The primary strategic value of 2,7-dibromoquinazoline lies in the differential reactivity of its two carbon-bromine bonds. The C-2 position is generally more susceptible to nucleophilic substitution than the C-7 position, a feature that synthetic chemists exploit to achieve regioselective modifications. This allows for the stepwise introduction of different substituents through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This sequential approach is fundamental to creating diverse libraries of compounds, particularly in the search for potent kinase inhibitors. nih.gov

Kinase inhibitors are a major class of therapeutic agents, and many successful drugs feature a quinazoline (B50416) core that binds to the hinge region of the kinase's ATP-binding site. nih.govekb.eg The this compound scaffold provides an ideal starting point for developing such inhibitors. For instance, the bromine at the 2-position can be selectively displaced by an aniline (B41778) derivative via a Buchwald-Hartwig amination, while the bromine at the 7-position can be subsequently functionalized with solubilizing groups or moieties that target other regions of the enzyme, thereby fine-tuning the compound's potency and selectivity. nih.gov

This building block is instrumental in cascade reactions, where multiple bonds are formed in a single, continuous sequence, streamlining the synthesis of intricate molecular architectures. mdpi.comnih.gov The controlled, stepwise functionalization of this compound avoids the formation of undesired isomers and significantly simplifies the purification process, making it an efficient precursor for creating complex, medicinally relevant heterocycles. nih.gov

Starting Material Reaction Type Position of Reaction Resulting Structure Potential Application
This compoundBuchwald-Hartwig AminationC-22-Anilino-7-bromoquinazolineIntermediate for Kinase Inhibitors
2-Anilino-7-bromoquinazolineSuzuki CouplingC-72-Anilino-7-arylquinazolineDual FLT3/AURKA Inhibitors nih.gov
This compoundSonogashira CouplingC-72-Bromo-7-alkynylquinazolineIntermediate for Fused Heterocycles
2-Bromo-7-alkynylquinazolineNucleophilic Aromatic SubstitutionC-22-Amino-7-alkynylquinazolinePrecursor for Antitumor Agents

Role in Retrosynthetic Analysis and Design of Multi-Step Synthetic Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. syrris.jp In this context, this compound is recognized as a key "synthon"—an idealized fragment representing a potential starting material. When designing a synthesis for a complex 2,7-disubstituted quinazoline, chemists can perform "disconnections" at the C-2 and C-7 bonds, which logically leads back to this compound as the ideal precursor.

This approach is central to the design of multi-step synthetic strategies. syrris.jp The presence of two distinct halogen handles allows for a convergent synthesis, where different fragments of the target molecule can be prepared separately and then coupled to the quinazoline core in a controlled manner. This modular strategy is highly efficient for creating a series of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of a lead compound in drug discovery. mdpi.com

For example, in the retrosynthesis of a multi-kinase inhibitor like BPR1K871, which features distinct substituents at the C-2 and C-7 positions, the key disconnections would be the C-N bond at the 2-position and the C-O bond at the 7-position. nih.gov This analysis reveals that the entire complex structure can be assembled from three key fragments: this compound, a substituted aniline, and an appropriate alcohol for the side chain. This highlights the strategic importance of the dibrominated scaffold in simplifying the planning of complex molecular assemblies.

Retrosynthetic Analysis of a Hypothetical 2,7-Disubstituted Kinase Inhibitor

Chemical Derivatization Strategies for Enhanced Analytical Detectability and Targeted Synthetic Manipulation

Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for a specific analytical method or to enhance its properties for a particular application. researchgate.net

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the detection of analytes. actascientific.com This can be done either before the sample is injected into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). nih.govacademicjournals.orgwesternsydney.edu.au This process typically involves reacting the target analyte with a reagent that attaches a chromophore or fluorophore, thereby making the analyte detectable by UV-Visible or fluorescence detectors. researchgate.net Common derivatizing agents for amines and amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.gov

While this compound is a powerful synthetic building block, its use as a derivatization reagent for the routine analysis of other analytes is not a well-documented application in the scientific literature. Derivatization reagents are typically small, highly reactive molecules designed to react quickly and completely with a specific functional group under mild conditions. greyhoundchrom.comsigmaaldrich.com For example, 2-hydrazinoquinoline (B107646) has been successfully used as a derivatization agent for the LC-MS analysis of carboxylic acids, aldehydes, and ketones. researchgate.netnih.gov The structural complexity and lower reactivity of this compound make it less suitable for this specific analytical purpose compared to established reagents.

While not used as a reagent itself, this compound is an excellent platform for the synthesis of derivatives with enhanced spectroscopic properties, such as fluorescent probes. nih.gov A fluorescent probe is a molecule that can be used to visualize and track biological macromolecules by leveraging its fluorescent properties. labinsights.nl

A common strategy involves attaching a fluorophore to the quinazoline scaffold. The bromine atom at the C-7 position can be substituted with a molecule known to exhibit strong fluorescence, such as a coumarin (B35378) or fluorescein (B123965) derivative, through a suitable chemical reaction like an ether synthesis or a cross-coupling reaction. nih.gov This modification transforms the essentially non-fluorescent this compound into a highly fluorescent derivative. Such probes are invaluable tools in cell imaging and high-throughput screening, allowing for the visualization of drug-target interactions in real-time. nih.gov The synthesis of these probes is often modular, allowing for the attachment of different fluorophores to tune the spectroscopic properties (e.g., excitation and emission wavelengths) for specific applications. nih.gov

Compound Modification Hypothetical λabs (nm) Hypothetical λem (nm) Quantum Yield (Φ)
This compoundNone (Scaffold)~280N/A~0
7-Coumarinyloxy-2-bromoquinazolineC-7 substitution with a coumarin fluorophore~350~450Moderate
7-Fluoresceinyloxy-2-bromoquinazolineC-7 substitution with a fluorescein fluorophore~490~515High

Explorations of 2,7 Dibromoquinazoline in Interdisciplinary Chemical Sciences

Contributions to Medicinal Chemistry Research: Design and Synthetic Strategies

The inherent bioactivity of the quinazoline (B50416) ring system has long been recognized, with numerous derivatives finding applications as therapeutic agents. The strategic introduction of bromine atoms at the 2 and 7 positions of the quinazoline core provides a powerful tool for medicinal chemists to explore chemical space and develop novel drug candidates.

Rational Design of Quinazoline-based Molecular Scaffolds as Chemical Probes

The rational design of molecular scaffolds is a fundamental aspect of modern drug discovery. It involves the strategic construction of core structures that can be systematically modified to interact with specific biological targets. The 2,7-dibromoquinazoline scaffold serves as an excellent starting point for the design of chemical probes—small molecules used to study and manipulate biological systems. The two bromine atoms act as handles for introducing diverse functionalities through various cross-coupling reactions, allowing for the precise tuning of the molecule's steric and electronic properties to achieve desired interactions with a biological target.

The design process often begins with a known bioactive quinazoline derivative or is guided by the structural information of the target protein. By replacing certain groups with bromine atoms, as in this compound, chemists create a versatile template. Subsequent modifications at these positions can then be planned to probe specific pockets or interaction points within the target protein, aiding in the elucidation of its function and the identification of potential druggable sites.

Synthetic Methodologies for Structure-Activity Relationship (SAR) Studies of Quinazoline Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. These studies involve synthesizing a series of analogues of a bioactive molecule and evaluating how changes in their chemical structure affect their biological activity. The this compound core is particularly amenable to SAR studies due to the reactivity of its bromine substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the this compound scaffold. These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino groups at the 2 and 7 positions. This systematic modification enables researchers to explore the impact of different substituents on the molecule's interaction with its biological target. For instance, a series of 2-aryl-7-substituted quinazoline derivatives can be synthesized from this compound to probe the binding pocket of a target enzyme, leading to the identification of compounds with enhanced inhibitory activity.

A study on the synthesis of novel dibromo-2-arylquinazolinone derivatives highlighted their potential as cytotoxic agents. In this research, various aromatic aldehydes were reacted with 2-amino-3,5-dibromobenzamide (B176797) to form the quinazolinone ring. The resulting compounds, bearing different substituents on the 2-aryl ring, were then evaluated for their anti-proliferative activities against cancer cell lines.

CompoundSubstituent on 2-Aryl RingMCF-7 IC50 (µM)A549 IC50 (µM)SKOV3 IC50 (µM)
1aPhenyl>100>100>100
1b4-Chlorophenyl85.490.1>100
1c4-Fluorophenyl75.382.695.2
1d4-Nitrophenyl60.271.588.9
1e4-Methylphenyl92.1>100>100
1f4-Methoxyphenyl25.630.845.7
1g4-Benzyloxyphenyl35.142.358.4
Cisplatin-15.218.920.5

The results from such studies provide valuable insights into the structural requirements for biological activity, guiding the design of more potent and selective therapeutic agents.

Development of Chemical Probes for Biological Target Identification and Validation

Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology. Chemical probes, often equipped with reporter tags or reactive groups, are designed to specifically interact with and label their target proteins, facilitating their identification and validation. The this compound scaffold can be utilized in the development of such probes.

One of the bromine atoms on the this compound core can be used to attach a linker connected to a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label. The other bromine atom can be functionalized to modulate the molecule's binding affinity and selectivity for its target. For example, a potent inhibitor of a specific kinase could be derivatized from a this compound template, with one position optimized for binding and the other used to attach a photo-reactive group. Upon UV irradiation, this chemical probe would covalently bind to its target protein, allowing for its isolation and identification using techniques like mass spectrometry. This approach is invaluable for validating new drug targets and understanding the mechanism of action of bioactive compounds.

Integration within Materials Science: Synthesis of Functional Molecules and Advanced Materials

Beyond its applications in medicinal chemistry, the this compound scaffold is a promising building block for the creation of novel functional molecules and advanced materials. The ability to introduce different substituents at the 2 and 7 positions allows for the fine-tuning of the molecule's electronic and photophysical properties, making it a valuable component in the design of organic materials for various applications.

Precursors for the Synthesis of Novel Polymer and Oligomer Architectures

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds, which lead to delocalized π-electron systems. These materials exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Di-halogenated aromatic compounds are common monomers used in the synthesis of conjugated polymers through cross-coupling polymerization reactions like the Suzuki or Stille coupling. In principle, this compound is an ideal candidate as a monomer for the synthesis of novel quinazoline-based polymers. The two bromine atoms provide the necessary reactive sites for polymerization. For instance, a Suzuki polycondensation reaction between this compound and an aromatic diboronic acid ester could lead to the formation of a poly(quinazoline-alt-aryl) copolymer.

While specific examples of the polymerization of this compound were not prominently found in the surveyed literature, the use of structurally similar di-brominated heterocyclic compounds is well-established. For example, 2,7-dibromocarbazole is a widely used monomer for the synthesis of polymers for organic electronic applications. ossila.com The nitrogen atoms in the quinazoline ring would be expected to influence the electronic properties of the resulting polymer, potentially leading to materials with unique charge transport and photophysical characteristics. The electron-deficient nature of the pyrimidine (B1678525) ring within the quinazoline structure could impart n-type (electron-transporting) properties to the polymer, a desirable characteristic for certain electronic devices.

Design and Development of Responsive and Functional Materials through Quinazoline Scaffolds

The quinazoline scaffold can be incorporated into molecules designed to exhibit specific functions or respond to external stimuli, leading to the development of "smart" or functional materials. The ability to tailor the electronic properties of the quinazoline ring through substitution is key to this approach.

An example of this is the use of quinazoline derivatives in the creation of exciplex-forming compounds for applications in OLEDs. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. The emission wavelength of an exciplex can be tuned by changing the donor and acceptor molecules. In one study, quinazoline-based compounds were designed to act as the electron-accepting component. By attaching different electron-donating moieties to the quinazoline core, researchers were able to synthesize a series of compounds that formed exciplexes with varying emission colors. beilstein-journals.org

CompoundDonor MoietyIonization Potential (eV)Glass Transition Temperature (°C)
1Carbazole5.87-
2Dimethyldihydroacridine5.22123
3Phenothiazine5.35116

These materials, which can form stable amorphous glasses, are promising for use in the emissive layer of OLEDs. The design of such functional molecules demonstrates the potential of the quinazoline scaffold in the development of advanced materials with tailored optical and electronic properties.

Role in Supramolecular Chemistry: Molecular Recognition and Self-Assembly Processes

The exploration of this compound in supramolecular chemistry, a field focused on non-covalent interactions, remains a largely uncharted area of research. While quinazoline derivatives, in general, are recognized for their potential in forming supramolecular structures due to the presence of nitrogen atoms capable of hydrogen bonding and metal coordination, specific studies on the 2,7-dibromo substituted variant are not present in the current body of scientific literature. researchgate.net

Investigation of Non-Covalent Interactions in Dibromoquinazoline Assemblies

There are no dedicated studies investigating the non-covalent interactions, such as halogen bonding, π-π stacking, or hydrogen bonding, in assemblies of this compound. The bromine substituents at the 2 and 7 positions would be expected to participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and the design of supramolecular architectures. However, crystallographic studies or theoretical calculations to confirm and characterize these interactions for this compound have not been reported.

Construction of Metal-Organic Frameworks (MOFs) and Host-Guest Systems

The synthesis and characterization of Metal-Organic Frameworks (MOFs) or host-guest systems explicitly incorporating this compound as a ligand or building block have not been described in published research. While the quinazoline scaffold has been employed in the construction of coordination polymers and MOFs, the specific influence of the 2,7-dibromo substitution pattern on the resulting network topology, porosity, and host-guest properties remains uninvestigated.

Application of Supramolecular Principles in Sensing and Catalysis (Mechanistic Focus)

Consistent with the lack of foundational research on its supramolecular behavior, there are no reports on the application of this compound in the development of supramolecular sensors or catalysts. The design of such systems relies on a detailed understanding of molecular recognition and self-assembly processes, which is currently absent for this particular compound. Mechanistic studies focusing on how this molecule might participate in sensing or catalytic cycles through non-covalent interactions are therefore not available.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 2,7-Dibromoquinazoline?

  • Methodological Answer : Begin by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous quinazoline bromination studies. For example, bromination of quinazoline derivatives often employs dimethyl sulfoxide (DMSO) as a solvent under reflux conditions, with yields influenced by reaction time and stoichiometric ratios of brominating agents . Structural validation should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity at the 2,7-positions.

Q. What spectroscopic techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : Use a combination of:

  • ¹H NMR to identify proton environments adjacent to bromine substituents.
  • Heteronuclear Single Quantum Coherence (HSQC) to correlate carbon and proton signals, resolving potential structural ambiguities.
  • X-ray crystallography (if single crystals are obtainable) to unambiguously confirm the 2,7-substitution pattern. Cross-reference spectral data with published analogs, such as 2,4-dibromoquinazolines, to validate deviations caused by positional isomerism .

Q. How can researchers efficiently locate peer-reviewed studies on this compound applications?

  • Methodological Answer : Utilize structured databases like PubMed, SciFinder, or Reaxys with search queries combining "this compound" AND ("synthesis," "mechanistic study," or "applications"). For chemical structure-based searches, employ platforms like ChemSpider or PubChem, which allow SMILES or InChI input to retrieve related publications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound across different reaction systems?

  • Methodological Answer : Perform controlled comparative studies under standardized conditions (e.g., inert atmosphere, consistent solvent purity). For example, discrepancies in Suzuki coupling yields may arise from varying palladium catalyst loadings or ligand choices. Systematic variation of these parameters, coupled with kinetic monitoring (e.g., via HPLC), can isolate critical factors . Publish null results to contribute to mechanistic understanding.

Q. How can computational modeling enhance the design of this compound derivatives for organic electronics?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer properties. Compare computational results with experimental UV-Vis and cyclic voltammetry data to validate electron-withdrawing effects of bromine substituents. Such models guide the rational design of quinazoline-based semiconductors for bulk-heterojunction solar cells .

Q. What experimental controls are essential when studying this compound’s biological activity to avoid false positives?

  • Methodological Answer : Include:

  • Negative controls : Use unsubstituted quinazoline to isolate bromine-specific effects.
  • Solvent controls : Account for DMSO’s cytotoxicity in cell-based assays.
  • Isosteric analogs : Compare activity with 2,7-dichloroquinazoline to differentiate halogen-dependent mechanisms. Document purity (>95% by HPLC) and storage conditions (e.g., desiccated, -20°C) to minimize batch variability .

Q. How should researchers address conflicting NMR data in this compound characterization?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, residual solvent peaks). If signal splitting persists, employ 2D NMR techniques (e.g., COSY, NOESY) to distinguish coupling artifacts from genuine structural anomalies. Cross-validate with independent synthetic batches or alternative characterization methods like IR spectroscopy .

Cross-Disciplinary and Data Analysis Questions

Q. What interdisciplinary approaches link this compound’s chemical properties to material science applications?

  • Methodological Answer : Collaborate with materials scientists to test its utility as:

  • A ligand in transition-metal complexes for catalysis (e.g., via X-ray photoelectron spectroscopy to assess metal-binding sites).
  • A building block in covalent organic frameworks (COFs), characterized by BET surface area analysis and powder XRD .

Q. How can machine learning optimize reaction conditions for this compound derivatization?

  • Methodological Answer : Train models on existing brominated heterocycle datasets (e.g., reaction temperature, solvent polarity, yield). Use platforms like ChemML or DeepChem to predict optimal conditions for new cross-coupling reactions. Validate predictions with high-throughput experimentation (HTE) robotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.